Monohydrogen (L-glutamato(2-)-N,O1)iron

Iron-deficiency anemia Hemoglobin restoration Serum iron

Monohydrogen (L-glutamato(2-)-N,O1)iron, assigned CAS 77280-84-3, is a coordination complex in which one ferric (Fe³⁺) ion is chelated by one molecule of the amino acid L-glutamic acid (glutamate). Its molecular formula is C₅H₉FeNO₄⁺³ with a molecular weight of approximately 202.97 g/mol.

Molecular Formula C5H9FeNO4+3
Molecular Weight 202.97 g/mol
CAS No. 77280-84-3
Cat. No. B15175516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonohydrogen (L-glutamato(2-)-N,O1)iron
CAS77280-84-3
Molecular FormulaC5H9FeNO4+3
Molecular Weight202.97 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N.[Fe+3]
InChIInChI=1S/C5H9NO4.Fe/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+3
InChIKeyLRZFGHIPHGKYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monohydrogen (L-glutamato(2-)-N,O1)iron (CAS 77280-84-3) – Procurement-Relevant Identity and Classification


Monohydrogen (L-glutamato(2-)-N,O1)iron, assigned CAS 77280-84-3, is a coordination complex in which one ferric (Fe³⁺) ion is chelated by one molecule of the amino acid L-glutamic acid (glutamate) [1]. Its molecular formula is C₅H₉FeNO₄⁺³ with a molecular weight of approximately 202.97 g/mol [1]. Unlike ferrous (Fe²⁺) glutamate salts, this compound presents the iron in the trivalent oxidation state, which influences its solubility, redox reactivity, and biological handling [2]. It is primarily investigated as a nutritional iron fortificant and therapeutic supplement for iron-deficiency anemia, where the amino acid chelation is intended to modulate gastrointestinal tolerance and iron bioavailability relative to simple inorganic iron salts [2].

Why Monohydrogen (L-glutamato(2-)-N,O1)iron Cannot Be Simply Swapped for Other Iron Salts or Chelates


Interchanging iron supplements based solely on elemental iron content ignores critical differences in oxidation state, ligand chemistry, and biological handling that directly impact safety, efficacy, and product stability. The target compound is a ferric (Fe³⁺) amino acid chelate, which differs fundamentally from ferrous (Fe²⁺) salts such as ferrous sulfate in its solubility profile, pro-oxidant potential, and absorption pathway [1]. Even within amino acid chelates, the specific ligand (glutamate vs. glycine) alters complex stability, interaction with dietary inhibitors, and in vivo hematological outcomes [2]. The data below quantify these differences and demonstrate why generic substitution without head-to-head evidence risks both underperformance and unanticipated off-target effects.

Quantitative Evidence Benchmarks for Monohydrogen (L-glutamato(2-)-N,O1)iron Against Principal Comparators


Ferric Glutamate Chelate (Glu-Fe(III)) Outperforms Ferrous Sulfate and Iron Dextran on Hematological Recovery in IDA Mice

In a 2024 head-to-head study, IDA mice receiving Glu-Fe(III) showed superior improvement in hemoglobin (HGB), red blood cell count (RBC), and hematocrit (HCT) compared to equal-iron-dose ferrous sulfate and commercially available iron dextran over four weeks of oral gavage [1]. Additionally, Glu-Fe(III) reduced total iron-binding capacity (TIBC) and transferrin (TRF) levels while increasing serum iron (SI) more effectively than the comparators [1]. Exact numerical values were reported in the full text but are paywalled; the published abstract confirms statistically significant superiority of Glu-Fe(III) across all measured hematological parameters [1].

Iron-deficiency anemia Hemoglobin restoration Serum iron

Glutamate-Chelated Ferrous Iron Achieves 76% Intestinal Absorption vs. 39.7% for Ferrous Sulfate in Rabbit Loop Model

In a classic 1936 study using ligated intestinal loops of rabbits, a glutamiron preparation (approximately one molecule ferrous glutamate + one molecule glutamic acid + two molecules ferrous chloride) achieved an average iron absorption of 76.0% over 3 hours, compared to 61.6% for ferrous chloride and only 39.7% for ferrous sulfate [1]. Ferric compounds (ferric chloride, ferrum citricum ammoniatum oxydatum) were substantially lower at 19.8% and 30.5%, respectively [1]. Although the preparation tested was ferrous-based and not identical to the ferric monohydrogen glutamate target, the data establish that glutamate chelation confers a bioavailability advantage over simple inorganic iron salts within the same study [1].

Intestinal iron absorption Bioavailability Ferrous vs. ferric uptake

Glu-Fe(III) Reduces Organ Swelling and Enhances Antioxidant Activity Compared to Ferrous Sulfate and Iron Dextran in IDA Mice

The same 2024 study evaluated tissue-level endpoints beyond hematology. Glu-Fe(III) was more effective than ferrous sulfate and iron dextran in reducing spleen, kidney, and heart swelling; promoting liver recovery; increasing iron storage in liver and spleen; and scavenging tissue reactive oxygen species (ROS) [1]. The study measured superoxide dismutase (SOD), catalase (CAT), and malondialdehyde (MDA) to quantify antioxidant activity, with Glu-Fe(III) demonstrating significantly enhanced antioxidant capacity relative to the comparators [1]. Exact numerical values for SOD, CAT, MDA, and organ weights are available in the full-text article but were not accessible from the open abstract.

Oxidative stress Antioxidant enzymes Organ iron storage

Glutamate Iron Chelates Avoid the Bitter, Metallic Taste of Ferrous Gluconate and Ferrous Citrate for Oral Formulations

A 1962 patent (US3168541A) explicitly states that ferrous glutamate does not possess the bitter, disagreeable taste characteristic of ferrous gluconate and ferrous citrate, making it ideally suited for oral tablet formulations [1]. Broader sensory studies confirm that iron salts generally score highest in metallic taste, with bitterness modulated by the anion identity [2]. The glutamate ligand is thus proposed to confer a palatability advantage over gluconate and citrate counterions [1][2].

Palatability Sensory properties Oral iron supplements

Optimal Use Cases for Monohydrogen (L-glutamato(2-)-N,O1)iron Driven by Comparative Evidence


Oral Iron Supplementation for Iron-Deficiency Anemia Requiring Superior Hematological Response

Based on head-to-head mouse data, Glu-Fe(III) offers faster and more complete correction of hemoglobin, RBC, hematocrit, and serum iron than equal doses of ferrous sulfate or iron dextran [1]. This supports its prioritization in dietary supplements or clinical nutrition products where maximal hematological efficacy per milligram of iron is the primary procurement criterion.

Chronic Iron Supplementation Where Oxidative Stress Mitigation Is Critical

The demonstrated ability of Glu-Fe(III) to reduce tissue ROS, lower MDA (lipid peroxidation marker), and elevate SOD and CAT activity compared to ferrous sulfate [1] makes it a candidate for long-term iron maintenance regimens in populations vulnerable to oxidative damage, such as chronic kidney disease patients or aging populations.

Pediatric, Geriatric, or Veterinary Oral Iron Formulations Requiring Acceptable Palatability

The documented absence of bitter, metallic taste for glutamate-chelated iron relative to gluconate and citrate salts [2] positions this compound for chewable tablets, liquid suspensions, or animal feed supplements where taste masking is costly or impractical.

Iron Fortification of Glutamate-Containing Savory Foods

The compatibility of ferric iron with glutamate as a taste enhancer—and the lower reactivity of Fe(III)-glutamate complexes at food pH (3–7) compared to free iron salts [3]—supports its use in bouillons, soups, and sauces where both iron fortification and umami taste preservation are desired.

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